molecular formula C22H41NO4 B14266522 2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate CAS No. 138004-65-6

2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate

Cat. No.: B14266522
CAS No.: 138004-65-6
M. Wt: 383.6 g/mol
InChI Key: UXQSTCVSNGQIEU-UHFFFAOYSA-N
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Description

2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate is a chemical compound with a complex structure that includes a long hexadecyl chain, a carbamoyl group, and an ethyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate typically involves the esterification of hexadecylcarbamoyl chloride with 2-hydroxyethyl prop-2-enoate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong films.

Mechanism of Action

The mechanism of action of 2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity or facilitating the delivery of other molecules. In polymer chemistry, it acts as a monomer that can undergo polymerization to form long-chain polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Butylcarbamoyl)oxy]ethyl prop-2-enoate
  • 2-[(Ethylcarbamoyl)oxy]ethyl prop-2-enoate
  • 2-[(Isocyanatomethyl)carbamoyl]oxy)ethyl prop-2-enoate

Uniqueness

2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in drug delivery systems and as a component in coatings and adhesives.

Properties

CAS No.

138004-65-6

Molecular Formula

C22H41NO4

Molecular Weight

383.6 g/mol

IUPAC Name

2-(hexadecylcarbamoyloxy)ethyl prop-2-enoate

InChI

InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(25)27-20-19-26-21(24)4-2/h4H,2-3,5-20H2,1H3,(H,23,25)

InChI Key

UXQSTCVSNGQIEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)OCCOC(=O)C=C

Origin of Product

United States

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